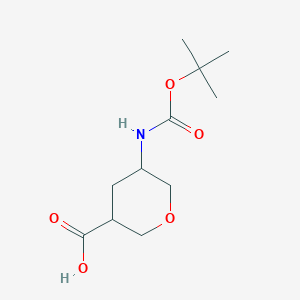![molecular formula C10H11BrFN B8011413 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B8011413.png)
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an azetidine ring via a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Additionally, the use of catalysts and alternative solvents that are more environmentally friendly may be explored.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups, or reduced to remove halogens.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products: The major products depend on the specific reactions. For example, nucleophilic substitution with sodium azide would yield 1-[(3-azido-4-fluorophenyl)methyl]azetidine, while oxidation with potassium permanganate could produce 1-[(3-bromo-4-fluorophenyl)methyl]azetidin-2-one.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-4-fluorophenyl)methyl]azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mecanismo De Acción
The mechanism by which 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
- 1-[(3-Bromo-4-chlorophenyl)methyl]azetidine
- 1-[(3-Bromo-4-methylphenyl)methyl]azetidine
- 1-[(3-Bromo-4-nitrophenyl)methyl]azetidine
Comparison: Compared to these similar compounds, 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds, making this particular azetidine derivative potentially more effective in pharmaceutical applications.
Propiedades
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFRYQPYHNSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-7-methoxy-imidazo[1,2-a]pyridine](/img/structure/B8011342.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)

![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)



![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)

